3-(嘧啶-5-基)丙-1-胺

描述

Synthesis Analysis

The synthesis of compounds related to “3-(Pyrimidin-5-yl)propan-1-amine” involves chemoselective reactions that can be guided by solvent choice, showcasing a method to achieve specific products with operational simplicity and minimal environmental impact. For instance, microwave-assisted reactions can lead to 3-pyrimidin-5-ylpropanamides, demonstrating the versatility and efficiency of synthetic routes for such compounds (Hao et al., 2009).

Molecular Structure Analysis

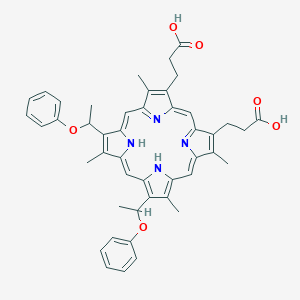

Crystal structure and density functional theory (DFT) studies provide insights into the molecular conformation, stability, and electronic properties of pyrimidin-amine derivatives. These studies reveal intramolecular hydrogen bonding and supramolecular arrangements contributing to the stabilization of the molecular structure, offering a detailed understanding of the molecule's conformation and reactivity (Murugavel et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving “3-(Pyrimidin-5-yl)propan-1-amine” derivatives can yield a variety of biologically active compounds. For instance, the compound has been utilized in the synthesis of novel hybrid molecules combining bioactive heterocycles, showcasing its versatility in forming compounds with potential antibacterial, antiviral, and chemotherapeutic applications (Turan-Zitouni et al., 2011).

Physical Properties Analysis

The physical properties of such compounds can be influenced by their molecular structure, as demonstrated by the detailed analysis of crystallographic and spectroscopic data. These studies provide valuable information on the compound's stability, crystalline arrangement, and intermolecular interactions, which are crucial for understanding the physical characteristics and reactivity of the molecule (Moreno-Fuquen et al., 2021).

Chemical Properties Analysis

The chemical properties of “3-(Pyrimidin-5-yl)propan-1-amine” derivatives, such as their reactivity and potential as intermediates in synthesis, are highlighted by their use in creating compounds with significant biological activities. The ability to undergo various chemical transformations, including cyclization reactions and substitutions, underscores the compound's utility in medicinal chemistry and drug design (Kvita & Schweizer, 1989).

科学研究应用

嘧啶连接的吡唑杂环

嘧啶连接的吡唑杂环的合成涉及微波辐射环缩合。对这些化合物的杀虫和抗菌潜力进行了评估。研究了结构与生物活性之间的关系,揭示了对粉蚧昆虫的显着杀虫活性和对选定微生物的抗菌潜力(Deohate和Palaspagar,2020)。

β-分泌酶抑制剂的生物转化

一项关于β-分泌酶抑制剂(包括含嘧啶环的化合物)的研究发现了一条不寻常的代谢途径,包括开环反应,随后消除一个碳原子和闭环形成咪唑环。基于体外数据,这一途径是出乎意料的,突出了药物生物转化中代谢途径的复杂性(Lindgren等,2013)。

3-仲胺衍生物的抗癌和抗氧化活性

合成了一系列新的2-芳基-3-(嘧啶-2-基氨基)咪唑并[1,2-a]嘧啶衍生物,并评估了它们的抗氧化活性。一种衍生物,特别是在MTT测定中对乳腺癌表现出细胞毒性,表明在癌症治疗中具有潜在的治疗应用(Rehan、Al Lami和Alanee,2021)。

新型多杂环体系的抗菌评价

合成了新的环戊并[4',5']吡啶并[3',2':4,5]呋并[3,2-d]嘧啶-7-胺,并评估了它们的抗菌活性。一些合成化合物表现出显着的抗菌特性。构效关系研究表明,与嘧啶相连的3,5-二甲基-1H-吡唑-1-基部分在表现活性中起着至关重要的作用(Sirakanyan等,2021)。

源自嘧啶胺的GPR119激动剂

设计、合成和生物学评估了一系列新型的GPR119激动剂。这些源自嘧啶胺的化合物显示出有效的活性,并且可能是治疗应用的有希望的药物。该研究还讨论了某些取代基对生物活性和受体相互作用的独特影响(Kubo等,2021)。

晶体结构和理论研究

嘧啶胺衍生物的晶体结构和DFT研究

对某些嘧啶胺衍生物的晶体结构和密度泛函理论(DFT)研究进行了研究。这些研究提供了对这些化合物的分子构象、电子结构和可能的生物活性的见解。理论计算和实验数据有助于理解化合物的性质和在各个领域的潜在应用(Murugavel、Vijayakumar、Nagarajan和Ponnuswamy,2014)。

安全和危害

Safety is a crucial aspect when dealing with chemicals. For instance, 3-(pyrrolidin-1-yl)propan-1-amine, a compound with a similar structure, is toxic if swallowed. Therefore, it’s important to wash hands, forearms, and face thoroughly after handling, and not to eat, drink, or smoke when using this product .

未来方向

The future directions of research involving 3-(Pyrimidin-5-yl)propan-1-amine could involve the design of biologically active compounds. A regiospecific approach to the synthesis of imidazo-[1,2-a]pyrimidin-5(1H)-ones is the cyclization of 3-(prop-2-yn-1-yl)isocytosines by the action of alkylating agents in the presence of a base .

Relevant Papers There are several papers relevant to 3-(Pyrimidin-5-yl)propan-1-amine. For instance, a paper discusses the anticancer activity of pyrimidines and triazolopyrimidines, which are antiproliferative agents exhibiting COX-1/2 inhibitory potential .

属性

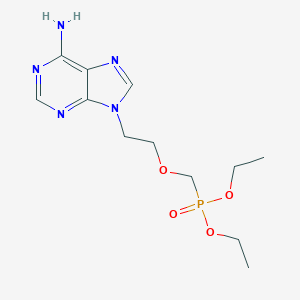

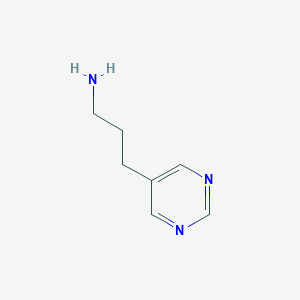

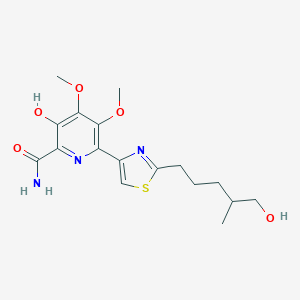

IUPAC Name |

3-pyrimidin-5-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-3-1-2-7-4-9-6-10-5-7/h4-6H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXSHHNKFBLSFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20577067 | |

| Record name | 3-(Pyrimidin-5-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyrimidin-5-yl)propan-1-amine | |

CAS RN |

112104-02-6 | |

| Record name | 3-(Pyrimidin-5-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyrimidin-5-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1,2-Dimethyl-6-(2-trimethylsilylethoxymethoxy)cyclohexyl]but-3-en-2-one](/img/structure/B56078.png)

![Methyl 2-[bis(prop-2-ynyl)amino]acetate](/img/structure/B56083.png)

![[(2R,3S,4S)-3,4,5-triacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B56087.png)

![2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B56089.png)

![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid](/img/structure/B56103.png)

![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid](/img/structure/B56107.png)